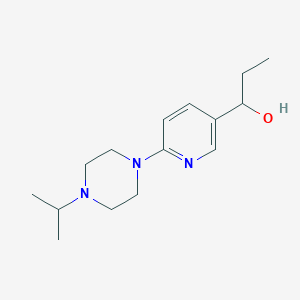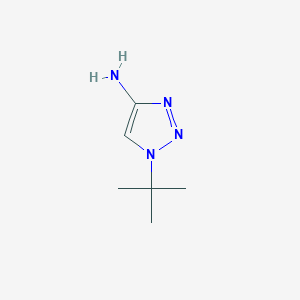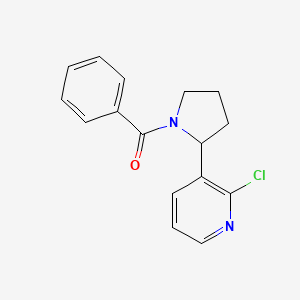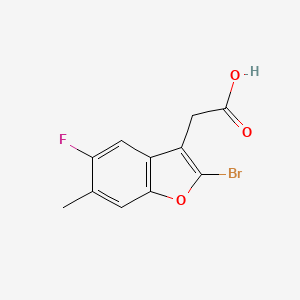
2-(2-Bromo-5-fluoro-6-methylbenzofuran-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-5-fluoro-6-methylbenzofuran-3-yl)acetic acid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the benzofuran ring, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluoro-6-methylbenzofuran-3-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-5-fluoro-6-methylbenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzofuran ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The acetic acid moiety can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki–Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzofuran derivatives, while oxidation and reduction can produce different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2-(2-Bromo-5-fluoro-6-methylbenzofuran-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and
Propiedades
Fórmula molecular |
C11H8BrFO3 |
|---|---|
Peso molecular |
287.08 g/mol |
Nombre IUPAC |
2-(2-bromo-5-fluoro-6-methyl-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C11H8BrFO3/c1-5-2-9-6(3-8(5)13)7(4-10(14)15)11(12)16-9/h2-3H,4H2,1H3,(H,14,15) |
Clave InChI |
UMDFXKPUFFZJGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1F)C(=C(O2)Br)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide](/img/structure/B15058488.png)
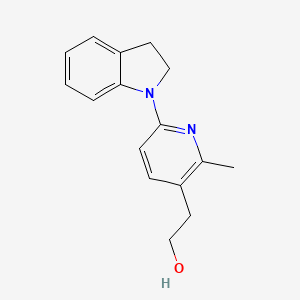
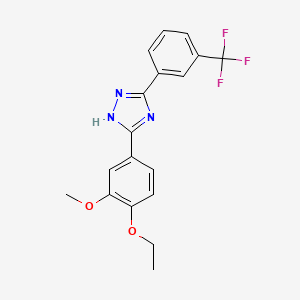
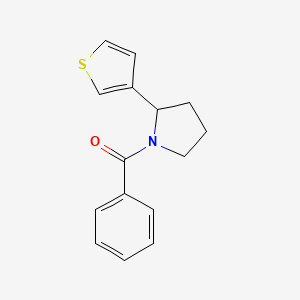
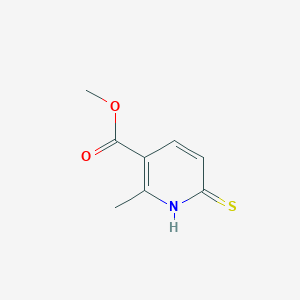
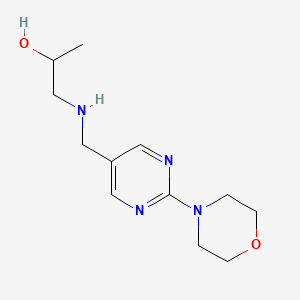
![cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15058542.png)
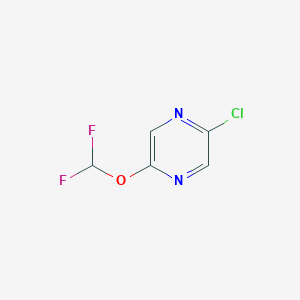
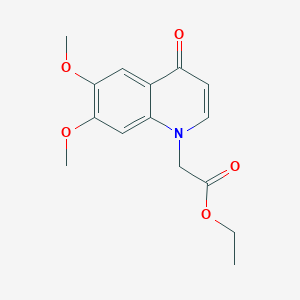
![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
